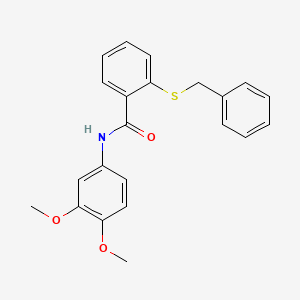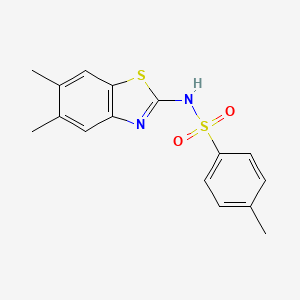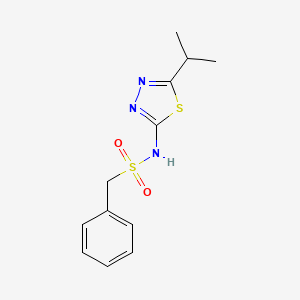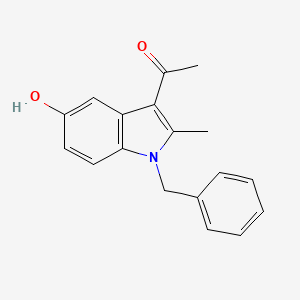
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide, also known as ABZI, is a small molecule that has gained attention for its potential therapeutic applications in various diseases. ABZI is a synthetic compound that belongs to the class of benzimidazole derivatives.
作用機序
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide activates the STING pathway by binding to a specific domain in the STING protein, leading to the production of type I interferons and other cytokines that activate the immune response. N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide also induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been shown to activate the immune response by inducing the production of type I interferons and other cytokines. N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been shown to modulate the immune response in autoimmune diseases such as lupus and multiple sclerosis.
実験室実験の利点と制限
The advantages of using N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide in lab experiments include its high potency and specificity for the STING pathway, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. The limitations of using N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
For research on N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. In addition, N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide could be used in combination with other drugs or immunotherapies to enhance its therapeutic efficacy in cancer and autoimmune diseases. Further studies are also needed to explore the potential of N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide as a diagnostic tool for viral infections and cancer.
合成法
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide involves a multistep process that starts with the reaction of 2-aminobenzimidazole with allyl bromide, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the product can be improved by using different purification techniques such as column chromatography and HPLC.
科学的研究の応用
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and autoimmune diseases. N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response to viral infections and cancer. N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. In addition, N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been shown to modulate the immune response in autoimmune diseases such as lupus and multiple sclerosis.
特性
IUPAC Name |
4-chloro-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-2-11-21-15-6-4-3-5-14(15)19-17(21)20-16(22)12-7-9-13(18)10-8-12/h2-10H,1,11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDZDPALWZYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)

![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)

![3-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5635155.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5635176.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5635181.png)